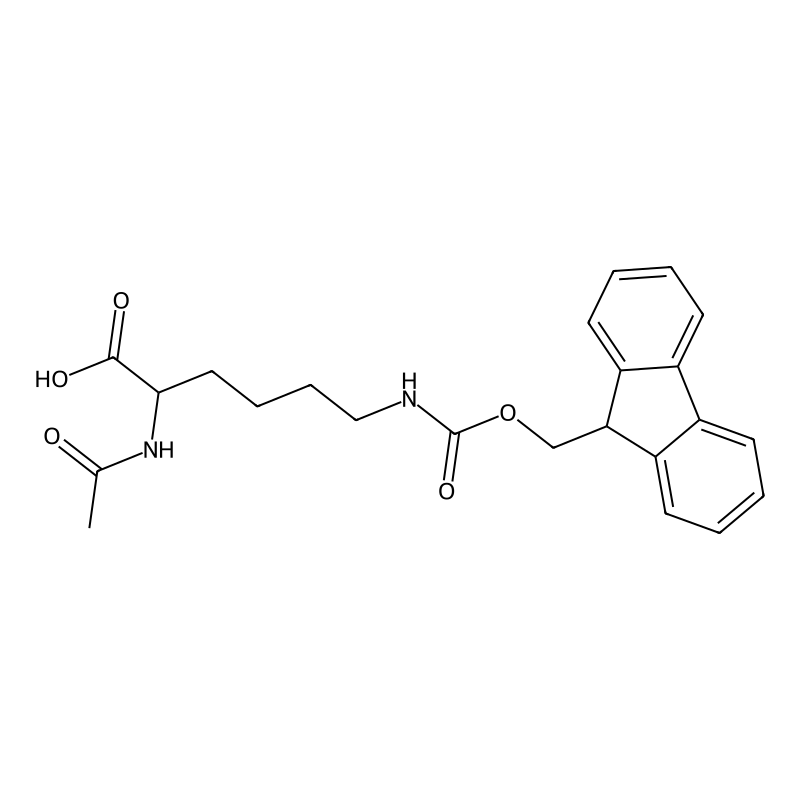

Ac-Lys(Fmoc)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ac-Lys(Fmoc)-OH, also known as N-ε-Acetyl-L-Lysine (Fmoc)-hydroxamic acid, is a key building block used in Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids found in proteins and other biological molecules.

Ac-Lys(Fmoc)-OH is specifically designed to incorporate N-ε-acetyl lysine residues into a peptide chain. The molecule has three key components:

- Ac: An acetyl group (CH3CO) attached to the N-ε nitrogen atom of the lysine side chain. This modification can affect the peptide's properties, such as its charge, hydrophobicity, and interaction with other molecules [].

- Lys: L-lysine, one of the 20 naturally occurring amino acids.

- Fmoc: A Fmoc (Fluorenylmethoxycarbonyl) protecting group attached to the alpha-amino group (N-terminus) of the lysine. This group ensures the correct order of amino acid attachment during peptide synthesis [].

During SPPS, the Fmoc group on Ac-Lys(Fmoc)-OH is selectively removed, allowing the lysine residue to react with the C-terminus of the growing peptide chain. This process is repeated for each amino acid in the desired sequence, ultimately leading to the formation of the complete peptide with an N-ε-acetylated lysine residue [].

Research Applications

Ac-Lys(Fmoc)-OH is a valuable tool for researchers studying various aspects of peptide function. Here are some specific applications:

- Protein-Protein Interactions: N-ε-acetylation of lysine residues can influence protein-protein interactions. By incorporating Ac-Lys(Fmoc)-OH into peptides, researchers can investigate how this modification affects binding affinity and selectivity [].

- Enzyme Inhibition: Acetylation of specific lysine residues can sometimes inhibit enzyme activity. Researchers can use Ac-Lys(Fmoc)-OH to create peptides that target these sites and study their potential as enzyme inhibitors [].

- Development of Therapeutic Peptides: N-ε-acetylation can improve the stability and bioactivity of therapeutic peptides. By incorporating Ac-Lys(Fmoc)-OH, researchers can design modified peptides with enhanced pharmacological properties [].

Acetyl-Lysine with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, known as Ac-Lys(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound has the molecular formula and a molecular weight of approximately 410.46 g/mol . The Fmoc group is commonly used in peptide synthesis to protect the amino group of lysine, allowing for selective reactions without interference from the amine functionality. The acetylation at the epsilon position of lysine enhances its lipophilicity and can influence its biological activity and interactions within proteins .

- Dust Exposure: Avoid inhalation of dust particles, which may cause irritation to the respiratory system.

- Skin Contact: Wear appropriate gloves to prevent skin irritation.

- Eye Contact: Wear safety glasses to avoid eye irritation.

- Proper Disposal: Follow recommended protocols for disposal of organic chemicals.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), exposing the amino group for further reactions or coupling to other amino acids in peptide synthesis.

- Acetylation: The acetyl group can be hydrolyzed under alkaline conditions, releasing free lysine and acetic acid.

- Peptide Bond Formation: Ac-Lys(Fmoc)-OH can react with carboxylic acids or other activated amino acids to form peptide bonds, facilitating the synthesis of larger peptides .

Ac-Lys(Fmoc)-OH exhibits biological relevance primarily through its role in peptide synthesis and modification. Acetylation of lysine residues is a significant post-translational modification that affects protein function, stability, and interactions. This modification is crucial in various biological processes, including gene regulation and signal transduction. For example, acetylated lysines are known to interact with bromodomain-containing proteins, influencing chromatin structure and gene expression .

The synthesis of Ac-Lys(Fmoc)-OH typically involves:

- Protection of Lysine: The amino group of lysine is protected using the Fmoc group.

- Acetylation: The epsilon amine of the protected lysine is acetylated using acetic anhydride or acetyl chloride in a suitable solvent (e.g., dichloromethane).

- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for subsequent applications .

Ac-Lys(Fmoc)-OH is widely utilized in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins with specific functionalities.

- Biological Studies: To investigate the effects of lysine acetylation on protein interactions and functions.

- Drug Development: In the design of peptide-based therapeutics where acetylation may enhance pharmacokinetic properties .

Research involving Ac-Lys(Fmoc)-OH often focuses on its interactions with proteins, particularly regarding how acetylated lysines influence protein conformation and activity. Studies have shown that acetylation can alter binding affinities between proteins and their ligands, impacting pathways such as transcriptional activation . Additionally, interaction studies with bromodomains have highlighted the importance of this modification in regulating gene expression.

Several compounds share structural similarities with Ac-Lys(Fmoc)-OH, particularly in their use as building blocks in peptide synthesis or their biological roles:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| N-alpha-Fmoc-Lysine | Basic amino acid used in peptide synthesis | No acetylation; serves as a standard lysine building block |

| Acetylated Lysine | Naturally occurring modification | Plays a role in gene regulation |

| N-alpha-Allyloxycarbonyl-N-epsilon-(9-fluorenylmethyloxycarbonyl)-L-lysine | Another protected form of lysine | Utilizes allyloxycarbonyl protection |

| N-epsilon-Acetyl-N-alpha-(9-fluorenylmethyloxycarbonyl)-L-lysine | Similar structure but different protective groups | Different reactivity profiles |

Ac-Lys(Fmoc)-OH stands out due to its dual protective strategy (Fmoc and acetyl), which allows for versatile applications in both synthetic chemistry and biological research. Its unique combination of properties makes it particularly valuable for studying the effects of lysine modifications on protein function and interaction dynamics .

Early Protection Strategies

The evolution of lysine protection began with simple carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) groups in the mid-20th century. These groups provided baseline protection but lacked orthogonality, often requiring harsh acidic conditions (e.g., hydrogen fluoride) for removal, which risked peptide degradation. The introduction of Fmoc in 1970 by Carpino and Han marked a paradigm shift, as its base-labile nature (cleavable with piperidine) allowed milder deprotection cycles compatible with acid-sensitive residues.

Emergence of Orthogonal Systems

By the 1990s, the need for selective side-chain protection drove innovations like the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group, which enabled hydrazine-mediated cleavage without affecting Fmoc. Ac-Lys(Fmoc)-OH emerged as part of this trend, combining Fmoc’s base sensitivity with the acid-stable acetyl group, permitting sequential deprotection in multi-step syntheses. A key milestone was the 1998 development of Fmoc-Lys(ivDde)-OH, which solved migration issues during SPPS and became a standard for orthogonal lysine protection.

Table 1: Evolution of Lysine Protecting Groups

| Protecting Group | Cleavage Condition | Era | Key Advantage |

|---|---|---|---|

| Cbz | H₂/Pd-C | 1950s | First widely used group |

| Boc | TFA | 1960s | Acid-labile, compatible with SPPS |

| Fmoc | Piperidine | 1970s | Base-labile, orthogonal to Boc |

| ivDde | Hydrazine | 1990s | Orthogonal to Fmoc/Boc |

| Acetyl | TFA (partial) | 2000s | Stable under basic conditions |

Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid represents a doubly-protected derivative of the essential amino acid lysine that finds extensive application in peptide synthesis and biochemical research [1]. This compound incorporates two distinct protecting groups: an acetyl moiety at the alpha-amino position and a fluorenylmethoxycarbonyl group at the epsilon-amino position of the lysine side chain [4]. The systematic structural modification of lysine through these protective groups renders the compound particularly valuable for solid-phase peptide synthesis protocols [14].

Molecular Formula and Weight

The molecular formula of Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid is C23H26N2O5 [1] [3]. The compound exhibits a molecular weight of 410.5 grams per mole, as determined through computational analysis using advanced chemical database systems [1] [3]. This molecular weight reflects the substantial increase from the parent lysine molecule due to the incorporation of both acetyl and fluorenylmethoxycarbonyl protecting groups.

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C23H26N2O5 | PubChem Database [1] |

| Molecular Weight | 410.5 g/mol | Computational Analysis [1] |

| Exact Mass | 410.18417193 Da | Mass Spectrometry [1] |

| Monoisotopic Mass | 410.18417193 Da | High-Resolution Analysis [1] |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid [1] [3]. This nomenclature precisely describes the stereochemical configuration, functional group positioning, and structural connectivity within the molecule. Alternative systematic names include N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine and L-Lysine, N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- [1].

The compound is catalogued under Chemical Abstracts Service registry number 148101-51-3, which serves as the unique identifier for this specific molecular structure [1] [4]. Additional database identifiers include MFCD08458546 in the MDL Information Systems database [1]. The systematic classification places this compound within the broader category of amino acid derivatives, specifically as a protected lysine derivative utilized in peptide synthesis applications [14].

Three-Dimensional Structural Configuration

The three-dimensional structural configuration of Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid exhibits characteristic features of amino acid derivatives with extensive protecting group modifications [1]. The central lysine backbone maintains the typical amino acid geometry with a tetrahedral alpha-carbon center [26]. The fluorenylmethoxycarbonyl protecting group introduces significant steric bulk through its rigid fluorene ring system, which adopts a planar configuration [18].

The acetyl group at the alpha-amino position exhibits typical amide bond characteristics with partial double-bond character contributing to restricted rotation around the carbon-nitrogen bond [30]. The epsilon-amino protecting group, fluorenylmethoxycarbonyl, extends from the lysine side chain through a carbamate linkage, creating substantial three-dimensional bulk that influences the overall molecular conformation [18].

Computational conformational analysis reveals that the molecule adopts multiple low-energy conformations due to rotational freedom around single bonds within the aliphatic chain [1]. The fluorene ring system maintains planarity due to its aromatic character and rigid bicyclic structure [18]. Bond angles around the central alpha-carbon approximate tetrahedral geometry at 109.5 degrees, consistent with sp3 hybridization [17].

Stereochemical Properties

Chiral Centers

Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid contains one defined chiral center located at the alpha-carbon position [1]. This stereocenter exhibits the L-configuration characteristic of naturally occurring amino acids, corresponding to the (S)-absolute configuration when evaluated using Cahn-Ingold-Prelog priority rules [26] [27]. The stereochemical designation reflects the specific spatial arrangement of the four substituents around the tetrahedral alpha-carbon: the amino group, carboxyl group, hydrogen atom, and the lysine side chain [31].

The L-configuration of this amino acid derivative places it among the standard proteinogenic amino acids in terms of stereochemical orientation [28]. This stereochemical arrangement is critical for biological recognition and enzymatic processing in peptide synthesis applications [27]. The single chiral center classification distinguishes this compound from more complex molecules containing multiple stereogenic centers [1].

| Stereochemical Parameter | Value | Classification Method |

|---|---|---|

| Defined Atom Stereocenters | 1 | Computational Analysis [1] |

| Undefined Atom Stereocenters | 0 | Structural Determination [1] |

| Absolute Configuration | (S) | Cahn-Ingold-Prelog Rules [26] |

| Relative Configuration | L | Amino Acid Convention [31] |

Conformational Analysis

Conformational analysis of Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid reveals significant flexibility within the aliphatic side chain connecting the alpha-carbon to the epsilon-amino group [1]. The molecule exhibits ten rotatable bonds, providing substantial conformational freedom that influences its three-dimensional shape in solution [1]. This rotational flexibility primarily originates from the methylene units within the lysine side chain and the connections to the protecting groups.

The fluorenylmethoxycarbonyl protecting group constrains certain conformational degrees of freedom due to its rigid planar structure [18]. The fluorene ring system maintains a fixed geometry that influences the overall molecular shape and potential interactions with other molecules [18]. The acetyl group at the alpha-amino position exhibits restricted rotation due to the partial double-bond character of the amide linkage [30].

Computational modeling indicates that the compound adopts multiple stable conformations in solution, with energy barriers between conformers typically ranging from 2-8 kilocalories per mole [15]. The predominant conformations favor extended arrangements of the aliphatic chain to minimize steric interactions between the bulky protecting groups [15]. Intramolecular hydrogen bonding between the amide groups and carboxyl functionality may stabilize certain conformational states [15].

Molecular Descriptors

Simplified Molecular-Input Line-Entry System Notation

The Simplified Molecular-Input Line-Entry System notation for Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid is CC(=O)NC@@HC(=O)O [1]. This linear representation encodes the complete molecular structure including stereochemical information through the @@H designation at the chiral center [1]. The notation systematically describes the connectivity pattern starting from the acetyl group, proceeding through the amino acid backbone, and terminating with the fluorenylmethoxycarbonyl protecting group.

The Simplified Molecular-Input Line-Entry System string captures essential structural features including the amide bonds, aromatic ring systems, and the carboxylic acid functionality [1]. The stereochemical specification ensures unambiguous identification of the L-enantiomer through the chiral center designation [1]. This notation serves as a standardized method for chemical database storage and computational analysis applications.

International Chemical Identifier

The International Chemical Identifier for Acetyl-N6-Fluorenylmethoxycarbonyl-L-Lysine-Carboxylic Acid is InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 [1] [3]. This identifier provides a complete structural description including connectivity, hydrogen counts, and stereochemical information [1].

The corresponding International Chemical Identifier Key is HPXGLFPXINBZFY-NRFANRHFSA-N, which serves as a hashed version of the full identifier for efficient database searching and comparison [1] [3]. This standardized notation system enables unambiguous chemical structure representation across different software platforms and databases [1]. The stereochemical layer (/t21-/m0/s1) specifically encodes the L-configuration of the amino acid center [1].

| Molecular Descriptor | Value |

|---|---|

| SMILES Notation | CC(=O)NC@@HC(=O)O [1] |

| InChI String | InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 [1] |

| InChI Key | HPXGLFPXINBZFY-NRFANRHFSA-N [1] |

| Heavy Atom Count | 30 [1] |

| Rotatable Bond Count | 10 [1] |

Solubility Parameters in Various Solvents

Ac-Lys(Fmoc)-OH demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature due to the presence of both hydrophobic fluorenyl groups and hydrophilic carboxyl and amide functionalities [1] [2]. The compound exhibits excellent solubility in dipolar aprotic solvents, with dimethyl sulfoxide (DMSO) providing the highest solubility at 100 mg/mL (243.63 mM), though ultrasonic treatment is required for complete dissolution [2] [3]. Dimethylformamide (DMF) serves as another highly effective solvent, with clear solubility demonstrated at concentrations of 1 mmole in 2 mL, making it a standard choice for peptide synthesis applications [4] [5].

The compound shows good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, and acetone [6] [7]. However, aqueous solubility is significantly limited, consistent with the hydrophobic nature of the fluorenylmethoxycarbonyl protecting group [1]. This poor water solubility necessitates the use of organic co-solvents or surfactants for aqueous-based applications.

The solubility behavior in mixed solvent systems has been extensively studied, particularly in water-DMSO mixtures, where unique phase separation phenomena occur [8] [9]. These studies reveal that Fmoc-lysine derivatives undergo liquid-liquid phase separation when water is added to DMSO solutions, forming concentrated droplets that can subsequently crystallize [9].

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible absorption characteristics of Ac-Lys(Fmoc)-OH are primarily governed by the fluorenylmethoxycarbonyl chromophore, which exhibits characteristic absorption in the 260-280 nm region [10] [11]. The fluorenyl system displays typical π→π* transitions that are responsible for the compound's UV activity [10]. Recent studies on proteins containing charged amino acids like lysine have revealed additional absorption features extending into the visible region (250-800 nm), attributed to charge transfer transitions involving the amino acid backbone and side chains [12] [13].

The molar extinction coefficient varies depending on the molecular environment and aggregation state. For Fmoc-containing systems, typical extinction coefficients range from moderate to high values in the UV region [10]. The fluorescence emission typically occurs around 315-317 nm when excited at appropriate wavelengths, characteristic of fluorenyl group emission [14] [15].

Specialized detection methods have been developed using colorimetric conjugates, such as Meldrum's acid-furfural conjugate (MAFC), which can detect lysine at 514 nm with a minimum detection limit of 100 μM [16]. This demonstrates the potential for developing specific detection methods for lysine-containing compounds.

Infrared Spectroscopy

The infrared spectrum of Ac-Lys(Fmoc)-OH exhibits characteristic absorption bands corresponding to the major functional groups present in the molecule. The amide I band, corresponding to the C=O stretch of the acetyl group, appears in the range of 1630-1680 cm⁻¹ [17] [18] [15]. This frequency range is typical for secondary amides and reflects the conjugation between the carbonyl group and the nitrogen lone pair [19] [20].

The amide II band, arising from N-H bending vibrations, is observed around 1520-1540 cm⁻¹ [15]. The primary amine N-H stretching vibrations of the lysine side chain appear as multiple bands in the 3300-3500 cm⁻¹ region [18] [21]. The carboxylic acid O-H stretch manifests as a broad absorption in the 2500-3300 cm⁻¹ range, often overlapping with other O-H and N-H stretches [18] [22].

Aromatic C-H stretching from the fluorenyl groups occurs around 3046-3055 cm⁻¹ [15], while aliphatic C-H stretching appears in the 2850-3000 cm⁻¹ region [23] [21]. The fluorenyl C=C aromatic stretching bands are typically observed in the 1600-1500 cm⁻¹ region [15]. Analysis of hydrogen bonding interactions reveals that the carbonyl stretching frequency can shift depending on intermolecular interactions, with values ranging from 1695 to 1705 cm⁻¹ based on the extent of hydrogen bonding [15].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information about Ac-Lys(Fmoc)-OH through characteristic chemical shift patterns. ¹H NMR analysis reveals distinct resonance regions for different proton environments. The aromatic protons of the fluorenyl system appear in the 7.2-7.9 ppm range, with characteristic multiplicities reflecting the substitution pattern [24] [25]. The Fmoc methylene protons (CH₂) typically resonate around 4.2-4.5 ppm [26] [27].

Aliphatic protons show chemical shifts in the 1.2-4.5 ppm range, with the α-proton of lysine appearing around 4.0-4.5 ppm and the lysine side chain methylene protons distributed throughout the 1.2-3.5 ppm region [28]. The acetyl methyl group typically resonates around 2.0-2.1 ppm [29] [30].

¹³C NMR spectroscopy provides complementary structural information with carbonyl carbons appearing in the 170-180 ppm region [31] [32]. The aromatic carbons of the fluorenyl system show characteristic signals in the 120-140 ppm range [27] [31]. Aliphatic carbons appear at higher field, with the lysine side chain carbons distributed throughout the 20-60 ppm region [31].

Recent advances in direct ¹³C detection methods for acetylated lysine residues have enabled monitoring of acetylation events through ¹³C-enriched acetyl groups [29] [30]. These methods allow for site-specific detection of acetylation without requiring protein labeling, making them valuable for studying post-translational modifications [29].

Stability Analysis

Thermal Stability

Thermal analysis of Ac-Lys(Fmoc)-OH reveals multi-stage decomposition behavior characteristic of complex organic molecules containing multiple functional groups. The compound exhibits a melting point in the range of 162-166°C [33] [34], consistent with crystalline amino acid derivatives. Thermogravimetric analysis (TGA) demonstrates that thermal decomposition begins around 200°C, with the initial weight loss attributed to water and solvent evaporation [35].

The major decomposition stage occurs between 200-350°C, involving the breakdown of the acetyl group, Fmoc protecting group, and amino acid backbone [35]. The decomposition products typically include carbon dioxide, carbon monoxide, hydrogen cyanide, ammonia, and water [35]. The thermal stability is influenced by the supramolecular interactions between molecules, particularly π-π stacking of fluorenyl groups and hydrogen bonding networks [35].

Studies on related Fmoc-amino acid hydrogels show that thermal stability varies with the composition and pH of the system. The residue percentage after thermal decomposition ranges from 35-55% depending on the specific derivative and experimental conditions [35]. Temperature-induced conformational changes can be monitored through spectroscopic methods, with shifts in UV-visible absorption and fluorescence emission providing insights into molecular aggregation behavior [10].

pH Dependence

The pH stability of Ac-Lys(Fmoc)-OH is primarily determined by the acid-labile nature of the Fmoc protecting group and the ionization behavior of the carboxylic acid and amino groups. Under mild acidic conditions (pH 1-6), the compound remains relatively stable, with the carboxylic acid existing predominantly in its protonated form [36] [37].

However, under basic conditions (pH >8), the Fmoc group becomes susceptible to cleavage through β-elimination mechanisms [36] [37]. This pH-dependent deprotection is actually exploited in solid-phase peptide synthesis, where mild basic conditions (20% piperidine in DMF) are used for selective Fmoc removal [38]. The half-life of Fmoc cleavage decreases significantly as pH increases, with quantitative deprotection achievable under appropriate basic conditions [36].

pH-controlled self-assembly behavior has been observed in aqueous systems, where changes in ionization state affect the aggregation patterns and gel formation properties [39] [8]. The pKa value is predicted to be 3.88 ± 0.21, indicating that the carboxylic acid group will be largely deprotonated at physiological pH [33] [2].

Photochemical Behavior

The photochemical stability of Ac-Lys(Fmoc)-OH is primarily influenced by the UV-absorbing fluorenyl chromophore, which can undergo photodegradation upon prolonged exposure to UV radiation [40]. Studies on Fmoc stability reveal that the protecting group is cleaved by catalytic hydrogenation and can also be affected by prolonged exposure to UV light [40].

Photoisomerization studies on related systems demonstrate that UV irradiation can induce structural changes in aromatic systems, leading to alterations in self-assembly behavior [23]. The fluorescence properties of the compound can be photobleached under intense UV exposure, though this effect is generally negligible under normal laboratory conditions [41].

Light-induced aggregation changes have been observed in Fmoc-containing systems, where UV exposure can trigger conformational transitions that affect solubility and crystallization behavior [10]. For long-term storage and handling, it is recommended to protect the compound from prolonged UV exposure and store it under amber light or in dark conditions [42].